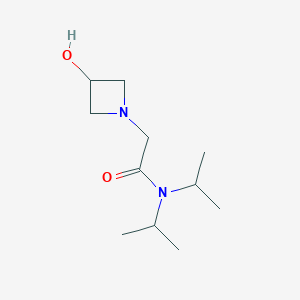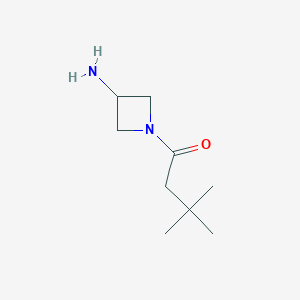![molecular formula C9H20N2 B1469015 {1-[(Dimethylamino)methyl]cyclopentyl}methanamine CAS No. 1247566-89-7](/img/structure/B1469015.png)
{1-[(Dimethylamino)methyl]cyclopentyl}methanamine
Übersicht
Beschreibung
“{1-[(Dimethylamino)methyl]cyclopentyl}methanamine” is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “{1-[(Dimethylamino)methyl]cyclopentyl}methanamine” consists of a cyclopentyl group (a five-membered ring of carbon atoms), a methyl group (a carbon atom bonded to three hydrogen atoms), and a dimethylamino group (a nitrogen atom bonded to two methyl groups and one hydrogen atom) .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity : A study by Hogan et al. (2008) synthesized new titanocene anticancer agents using a derivative of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine. The synthesized compounds showed significant cytotoxicity against LLC-PK cells, with some being nearly as cytotoxic as cisplatin (Hogan et al., 2008).
Fermentation and Methane Formation : Research by Hippe et al. (1979) demonstrated that Methanosarcina barkeri can ferment N-methyl compounds like methylamines, including dimethylamine, to produce methane. This study highlights the biological utilization of such compounds in methanogenic pathways (Hippe et al., 1979).
Carcinogenic Properties of Related Compounds : Lawley (1983) discussed the carcinogenic properties of N-nitroso compounds, related to N-nitrosodimethylamine, a derivative of dimethylamine, highlighting the toxicological aspects of such compounds (Lawley, 1983).
Industrial Chemical Synthesis : Corbin, Schwarz, and Sonnichsen (1997) reviewed the synthesis of methylamines, including dimethylamine, discussing the development of catalysts and the industrial importance of these compounds (Corbin, Schwarz, & Sonnichsen, 1997).
Biochemical and Molecular Studies : A study by Wu et al. (2009) on N-(2-Pyridylmethyleneamino)dehydroabietylamine, a compound related to {1-[(Dimethylamino)methyl]cyclopentyl}methanamine, provided insights into the structural aspects of such compounds and their potential biochemical applications (Wu et al., 2009).
Methanogenesis Research : Krzycki (2004) investigated the role of genetically encoded pyrrolysine in methylamine methyltransferases, essential for methane formation from methylamines, demonstrating the biological significance of these compounds in microbial metabolism (Krzycki, 2004).
Eigenschaften
IUPAC Name |
[1-[(dimethylamino)methyl]cyclopentyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(2)8-9(7-10)5-3-4-6-9/h3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWUQYQKSMAIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(Dimethylamino)methyl]cyclopentyl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1468932.png)



![N-[(2,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1468939.png)



![1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468945.png)
![1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1468946.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}oxolan-3-amine](/img/structure/B1468949.png)


![methyl({[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1468955.png)